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Part 1: Core Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (S)-3-isopropylmorpholine

Cat. No.: B1394529

(S)-3-isopropylmorpholine is a secondary amine with a defined stereocenter. Its core
properties are essential for its handling, reaction design, and integration into synthetic
workflows.

Structural and Physicochemical Data

The fundamental properties of (S)-3-isopropylmorpholine are summarized in the table below.
These parameters, including its molecular weight, polarity (indicated by TPSA and LogP), and

hydrogen bonding capacity, are critical for predicting its solubility, membrane permeability, and
interactions in a biological context.
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Property Value Source
CAS Number 77897-21-3 [6]
Molecular Formula C7H1sNO [6]
Molecular Weight 129.20 g/mol [6]

Topological Polar Surface Area

21.26 A2 [6]

(TPSA)
LogP (octanol-water partition

o 0.6308 [6]
coefficient)
Hydrogen Bond Donors 1 [6]
Hydrogen Bond Acceptors 2 [6]
Rotatable Bonds 1 [6]

Stereochemistry and Its Importance

The "(S)" designation in (S)-3-isopropylmorpholine signifies a specific three-dimensional
arrangement at the chiral center (C-3). In drug development, controlling stereochemistry is
paramount, as different enantiomers of a molecule can exhibit vastly different pharmacological
activity, metabolic profiles, and toxicity.

The use of enantiomerically pure starting materials like (S)-3-isopropylmorpholine is a
cornerstone of modern asymmetric synthesis. It serves as a "chiral building block,” where its
pre-existing stereocenter is incorporated into the final molecule, guiding the stereochemical
outcome of subsequent reactions and avoiding the need for costly and often inefficient chiral
resolution steps later in the synthesis.[7]
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Figure 1: Workflow of Asymmetric Synthesis Using a Chiral Building Block.
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Part 2: Synthesis and Spectroscopic
Characterization

The synthesis of substituted morpholines is a well-established field, often starting from

corresponding amino alcohols.[8][9]

Conceptual Synthetic Pathway
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A common and efficient method for synthesizing morpholines involves the cyclization of a 1,2-
amino alcohol. For (S)-3-isopropylmorpholine, the synthesis would logically start from the
commercially available chiral amino alcohol, (S)-2-amino-3-methyl-1-butanol (L-valinol). The

pathway involves a two-step process: N-alkylation with a two-carbon electrophile followed by
an intramolecular cyclization.

Conceptual Synthesis of (S)-3-isopropylmorpholine
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Figure 2: Conceptual synthetic route to (S)-3-isopropylmorpholine.

Protocol Causality:
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» N-Alkylation: The primary amine of L-valinol acts as a nucleophile, attacking an electrophilic
two-carbon unit like 2-chloroethanol. This step selectively adds the hydroxyethyl group to the
nitrogen.

 Intramolecular Cyclization: Treatment with a strong acid (e.g., H2SOa4) protonates the primary
alcohol, converting it into a good leaving group (water). The secondary alcohol on the other
side of the molecule then acts as an intramolecular nucleophile, attacking the carbon and
displacing the water molecule to form the morpholine ring.

Spectroscopic Analysis (lllustrative)

Spectroscopic data is crucial for confirming the structure and purity of the synthesized
compound. While a publicly available, verified spectrum for (S)-3-isopropylmorpholine is not
readily found, its expected NMR signals can be predicted based on its structure and data from
analogous compounds like morpholine and N-(3-aminopropyl)morpholine.[10][11]

Expected *H NMR (in CDCls, 400 MHz):

0 ~3.8-4.0 ppm (m, 2H): Protons on C-5 (adjacent to oxygen).

0 ~3.6-3.7 ppm (m, 1H): Proton on C-2 (adjacent to oxygen).

0 ~2.8-3.0 ppm (m, 2H): Protons on C-6 (adjacent to nitrogen).

0 ~2.5-2.7 ppm (m, 1H): Proton on C-2 (adjacent to oxygen).

0 ~2.2-2.4 ppm (m, 1H): Proton on C-3 (methine proton).

0 ~1.8-2.0 ppm (m, 1H): Methine proton of the isopropyl group.

0 ~1.7 ppm (s, 1H): N-H proton (broad singlet).

0 ~0.9-1.0 ppm (d, 6H): Methyl protons of the isopropy! group.

Expected 3C NMR (in CDClIs, 100 MHz):

e 0 ~70-72 ppm: C-2
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0 ~67-69 ppm: C-5

0 ~58-60 ppm: C-3

0 ~46-48 ppm: C-6

0 ~30-32 ppm: Isopropyl CH

0 ~18-20 ppm: Isopropyl CHs

Part 3: Application in Drug Discovery: Synthesis of
Aprepitant

The primary industrial application of (S)-3-isopropylmorpholine is as a key intermediate in the
multi-step synthesis of Aprepitant, a selective human NK-1 receptor antagonist.[5] The
synthesis of Aprepitant is a complex process where the chiral morpholine core is constructed
and later functionalized. While various synthetic routes to Aprepitant exist, they converge on
the necessity of establishing the correct stereochemistry at the C-3 position of the morpholine
ring, often by using a precursor that is or is derived from (S)-3-isopropylmorpholine.[12][13]
[14]

The morpholine moiety in Aprepitant is not just a structural scaffold but is integral to the
molecule's ability to bind to the NK-1 receptor with high affinity.
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Role in Aprepitant Synthesis
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Figure 3: Simplified workflow showing the role of the chiral morpholine core.
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Part 4: Safety, Handling, and Storage

Proper handling of (S)-3-isopropylmorpholine is essential due to its hazardous properties.
The information below is synthesized from available safety data sheets (SDS).

Hazard Identification

o Classification: The compound is classified as corrosive. It is harmful if swallowed and causes
severe skin burns and eye damage.[15]

e Primary Hazards: Direct contact can cause serious tissue damage. Inhalation of vapors may
be irritating to the respiratory tract.[15][16]

Handling and Personal Protective Equipment (PPE)

» Engineering Controls: Always handle in a well-ventilated area, preferably inside a chemical
fume hood.[15]

» Personal Protective Equipment:
o Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

o Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and
other protective clothing to prevent skin contact.

o Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved
respirator.[17]

e Hygiene Measures: Do not eat, drink, or smoke in the work area. Wash hands thoroughly
after handling. Remove and wash contaminated clothing before reuse.[15][18]

Storage and Stability

o Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated
place.[15] A recommended storage temperature is 4°C, and the container should protect the
contents from light.[6]

e Incompatibilities: Keep away from strong oxidizing agents and strong acids.
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 Stability: The product is chemically stable under standard ambient conditions (room
temperature).

First Aid Measures

o Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the
eyelids. Seek immediate medical attention.[15]

o Skin Contact: Take off all contaminated clothing immediately. Rinse skin with water/shower.
Seek immediate medical attention.

e Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never
give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

 Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. Seek
immediate medical attention.

Conclusion

(S)-3-isopropylmorpholine is more than a simple heterocyclic amine; it is a high-value chiral
building block that plays a critical role in the efficient, stereoselective synthesis of complex
pharmaceutical agents. Its well-defined chemical properties, combined with its strategic
importance in the construction of drugs like Aprepitant, underscore its value to the fields of
medicinal chemistry and process development. A thorough understanding of its properties,
synthesis, and handling protocols is essential for any researcher or scientist aiming to leverage
this potent intermediate in the pursuit of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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